3,4-Dichlorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2651. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

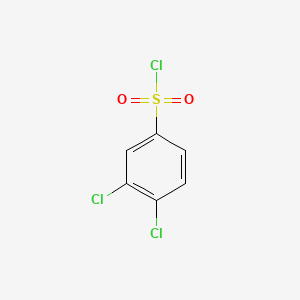

2D Structure

Properties

IUPAC Name |

3,4-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIBPWGZGSXURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059165 | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-31-7 | |

| Record name | 3,4-Dichlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROBENZENESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dichlorophenylsulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX3AD43WDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonyl Chloride for Advanced Research

This guide provides an in-depth analysis of 3,4-Dichlorobenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its core properties, synthesis, reactivity, and critical applications, while emphasizing safety and handling protocols.

Introduction: The Role of a Versatile Sulfonylating Agent

This compound is a highly reactive organochlorine compound, distinguished by a benzenesulfonyl chloride core substituted with two chlorine atoms at the 3 and 4 positions. This specific substitution pattern imparts unique electronic properties and reactivity, making it a valuable intermediate and building block in the synthesis of a wide array of organic molecules.[1] Its primary utility lies in its ability to introduce the 3,4-dichlorobenzenesulfonyl moiety into a molecular scaffold. This functional group is instrumental in modifying the parent molecule's solubility, metabolic stability, and electronic characteristics.

The applications of this reagent are particularly pronounced in medicinal chemistry, where the resulting sulfonamides are key pharmacophores in the development of novel therapeutic agents. This guide offers a comprehensive overview, from fundamental properties to advanced synthetic protocols, to empower researchers in leveraging this compound to its full potential.

Core Properties and Chemical Identity

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe application in any experimental setting.

Chemical Structure and Identifiers

The unique arrangement of atoms in this compound dictates its reactivity and function.

Diagram 1: Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These parameters are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 98-31-7 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₃O₂S | [2][4] |

| Molecular Weight | 245.51 g/mol | [2][4] |

| Appearance | White to yellowish crystalline low melting solid | [5] |

| Melting Point | 22 °C | [3] |

| Boiling Point | 253 °C (lit.) | [1][2] |

| 158-160 °C / 15 mmHg (lit.) | [3] | |

| Density | 1.572 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.589 (lit.) | [1][2] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [2] |

| EC Number | 202-656-5 | [2] |

Synthesis, Reactivity, and Mechanistic Insights

Manufacturing Process

The primary industrial synthesis of this compound is achieved through the chlorosulfonation of 1,2-dichlorobenzene (o-dichlorobenzene).[1][6] This electrophilic aromatic substitution reaction involves reacting 1,2-dichlorobenzene with chlorosulfonic acid.

Causality: The choice of chlorosulfonic acid as the reagent is due to its dual function as both a strong sulfonating agent and the source of the chlorine for the sulfonyl chloride group. The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of by-products, such as the corresponding diaryl sulfone.[7]

Diagram 2: Synthesis via Chlorosulfonation

Caption: Synthesis of the target compound from 1,2-dichlorobenzene.

Core Reactivity: Sulfonamide and Sulfonate Ester Formation

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

-

Reaction with Amines: The most prominent reaction is with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing compounds with potential biological activity. The reaction proceeds rapidly, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Reaction with Alcohols: In a similar fashion, it reacts with alcohols to yield sulfonate esters. While less common in drug discovery than sulfonamides, sulfonate esters are important intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.

Trustworthiness: The reliability of these reactions is high, with yields often being quantitative. The progress of the reaction can be easily monitored by techniques like Thin Layer Chromatography (TLC), and the products are typically crystalline solids, facilitating purification by recrystallization.

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a key intermediate in the synthesis of pharmaceuticals.[6] The 3,4-dichlorophenylsulfonyl moiety it installs is present in a variety of molecules investigated for different therapeutic targets. The rationale behind its use is that the dichlorinated phenyl ring can engage in specific interactions (e.g., halogen bonding, hydrophobic interactions) within a biological target's active site, while the sulfonamide linkage provides a crucial hydrogen bond donor/acceptor group.

While specific drug names containing this exact moiety are proprietary or in developmental stages, the broader class of arylsulfonamides, synthesized from precursors like this compound, are well-established as:

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group in the active site of carbonic anhydrases.[8]

-

Antimicrobial Agents: Many sulfa drugs and related compounds feature the arylsulfonamide core.

-

Diuretics and Antihypertensives: Certain classes of diuretics are based on the sulfonamide structure.

Key Experimental Protocol: Synthesis of a N-Aryl Sulfonamide

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide, a cornerstone reaction for this reagent.

Objective: To synthesize N-(4-methoxyphenyl)-3,4-dichlorobenzenesulfonamide from this compound and p-anisidine.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (1.05 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add p-anisidine (1.05 eq) and anhydrous DCM. Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Causality: The slow, cold addition controls the exothermic reaction. Pyridine acts as a base to scavenge the generated HCl, driving the reaction to completion.

-

-

Work-up and Extraction:

-

Quench the reaction by adding 1 M HCl to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Self-Validation: Each wash removes specific impurities: HCl removes the base, bicarbonate removes any unreacted sulfonyl chloride (by hydrolysis) and acidic impurities, and brine removes residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization:

-

The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

The purity and identity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield should be in the range of 85-95%.

-

Diagram 3: Experimental Workflow for Sulfonamide Synthesis

Caption: Step-by-step workflow for sulfonamide synthesis and purification.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

-

H226: Flammable liquid and vapour. [2][9] The compound has a low flash point and should be handled away from ignition sources.[2]

-

Moisture Sensitivity: Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) gas.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[9]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and other protective clothing to prevent skin contact.[9]

-

Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use an approved respirator with appropriate cartridges (e.g., type ABEK).[2]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place away from sources of ignition.[9]

-

Keep the container tightly closed and sealed to prevent moisture contact.[9] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[11]

-

Containers must be resealed carefully and kept upright to prevent leakage.[9]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[6][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][9]

Conclusion

This compound is a potent and versatile reagent with significant applications in organic synthesis, particularly for the construction of biologically active sulfonamides. Its predictable reactivity, coupled with the unique properties of the 3,4-dichlorophenylsulfonyl group, ensures its continued importance in drug discovery and materials science. Adherence to stringent safety protocols is paramount for its handling. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate this valuable building block into their synthetic strategies.

References

- 1. This compound | 98-31-7 [chemicalbook.com]

- 2. This compound 95 98-31-7 [sigmaaldrich.com]

- 3. Sulfonyl Chlorides: [transworldchemicals.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Dichlorobenzoyl chloride | 3024-72-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

physical and chemical properties of 3,4-Dichlorobenzenesulfonyl chloride

An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonyl Chloride

Section 1: Introduction and Core Characteristics

This compound is a highly reactive organosulfur compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with two chlorine atoms and a sulfonyl chloride functional group, its utility stems from the electrophilic nature of the sulfur atom, making it an excellent agent for introducing the 3,4-dichlorobenzenesulfonyl moiety into a target molecule.

This guide provides an in-depth analysis of its physical and chemical properties, spectral characteristics, reactivity, and established protocols for its synthesis and application. The insights herein are tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent for designing synthetic pathways and ensuring procedural safety and reproducibility. Its application is particularly noted in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities that are of high interest to the pharmaceutical industry.[1]

Section 2: Physicochemical and Identification Data

Accurate identification and understanding of physical properties are fundamental to the successful application and safe handling of any chemical reagent. This compound is a low-melting solid, often appearing as a white to yellowish crystalline powder or a liquid depending on the ambient temperature.[2] All pertinent identification and physical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-Dichlorophenylsulfonyl chloride | [3][4] |

| CAS Number | 98-31-7 | [3] |

| EC Number | 202-656-5 | [5] |

| Molecular Formula | C₆H₃Cl₃O₂S | [3] |

| Molecular Weight | 245.51 g/mol | [5] |

| Melting Point | 22-22.4 °C | [2][6] |

| Boiling Point | 253 °C (lit.) at 760 mmHg158-160 °C at 15 mmHg | [2][6] |

| Density | 1.572 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n²⁰/D) | 1.589 (lit.) | [2][5] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [5] |

| Solubility | Reacts with water and alcohol. Soluble in chlorinated solvents (e.g., Dichloromethane), Ether, and Benzene. | [7][8] |

| InChI Key | NYIBPWGZGSXURD-UHFFFAOYSA-N | [3][5] |

| SMILES | Clc1ccc(cc1Cl)S(Cl)(=O)=O | [5] |

Section 3: Spectral Analysis and Structural Elucidation

Structural confirmation is paramount for ensuring reagent identity and purity. The following section details the key spectral features of this compound.

Mass Spectrometry (Electron Ionization)

The EI mass spectrum provides critical information regarding the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.

-

Molecular Ion (M⁺): The molecular ion peak corresponding to the formula C₆H₃Cl₃O₂S is expected. Due to the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed around m/z 244, 246, and 248.

-

Key Fragments:

-

[M-Cl]⁺: Loss of the chlorine atom from the sulfonyl group (m/z ~209). This is often a prominent peak.

-

[Cl₂C₆H₃SO₂]⁺: The 3,4-dichlorobenzenesulfonyl cation.

-

[Cl₂C₆H₃]⁺: Loss of SO₂Cl, resulting in the dichlorophenyl cation (m/z ~145).

-

SO₂⁺ (m/z 64) and Cl⁺ (m/z 35/37) are also expected fragments.

-

(Data interpreted from NIST WebBook).[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

S=O Asymmetric & Symmetric Stretching: Strong characteristic peaks are observed at approximately 1380 cm⁻¹ and 1180 cm⁻¹ , respectively. These are definitive for the sulfonyl group.

-

Aromatic C=C Stretching: Peaks in the 1570-1400 cm⁻¹ region confirm the presence of the benzene ring.

-

Aromatic C-H Stretching: A weak band above 3000 cm⁻¹ .

-

C-Cl Stretching: Strong absorptions in the 800-600 cm⁻¹ region.

-

S-Cl Stretching: A characteristic band typically appears in the 600-500 cm⁻¹ range.

(Data interpreted from NIST WebBook).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz): The aromatic region will display signals for three protons on a 1,2,4-trisubstituted benzene ring.

-

H-2 (proton ortho to -SO₂Cl): Expected to be the most downfield signal due to the strong electron-withdrawing effect of the sulfonyl chloride group. It will appear as a doublet. Predicted δ ≈ 8.0-8.2 ppm (d, J ≈ 2.0 Hz).

-

H-5 (proton between the two Cl atoms): Expected to be downfield due to the additive deshielding from two adjacent chlorine atoms. It will appear as a doublet of doublets. Predicted δ ≈ 7.8-8.0 ppm (dd, J ≈ 8.5, 2.0 Hz).

-

H-6 (proton ortho to -Cl): Expected to be the most upfield of the three aromatic protons. It will appear as a doublet. Predicted δ ≈ 7.6-7.7 ppm (d, J ≈ 8.5 Hz).

¹³C NMR (Predicted, CDCl₃, 100 MHz): Six distinct signals are expected in the aromatic region (δ 125-145 ppm).

-

C-1 (C-SO₂Cl): Quaternary carbon, deshielded. Predicted δ ≈ 142-144 ppm.

-

C-4 (C-Cl): Quaternary carbon, deshielded. Predicted δ ≈ 138-140 ppm.

-

C-3 (C-Cl): Quaternary carbon, deshielded. Predicted δ ≈ 134-136 ppm.

-

C-5 (CH): Predicted δ ≈ 132-134 ppm.

-

C-6 (CH): Predicted δ ≈ 130-131 ppm.

-

C-2 (CH): Predicted δ ≈ 128-129 ppm.

Section 4: Chemical Reactivity and Mechanistic Principles

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. It acts as a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

The most common transformation is the reaction with primary or secondary amines to form N-substituted sulfonamides.[1] This reaction is foundational in medicinal chemistry. The reaction proceeds via a nucleophilic attack by the amine's lone pair on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride.

Causality in Experimental Design: The liberated HCl is acidic and will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., pyridine, triethylamine) or an excess of the reactant amine is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[1]

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Section 5: Key Applications in Synthesis

This compound is primarily used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

-

Pharmaceutical Intermediates: It is a key precursor for creating various sulfonamide derivatives which are explored as potential antibacterial, anticancer, and anti-inflammatory agents.[1]

-

Organic Synthesis: The 3,4-dichlorobenzenesulfonyl group can be used as a protecting group for amines. More importantly, it modifies the electronic and lipophilic properties of a molecule, which is a critical strategy in drug design to enhance binding affinity, cell permeability, or metabolic stability.

Section 6: Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: Logical flow for the synthesis and subsequent use of the title compound.

Protocol 6.1: Synthesis of this compound

This protocol is based on the established chlorosulfonation of aromatic compounds.[11]

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl gas.

-

Reagent Charging: In the fume hood, charge the flask with chlorosulfonic acid (e.g., 3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

-

Reactant Addition: Slowly add 1,2-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours. Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent the formation of sulfone byproducts. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up (Quenching): Prepare a large beaker containing a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. Extreme caution is required as the quenching of excess chlorosulfonic acid is highly exothermic and releases large volumes of HCl gas. The product will separate as an oily or solid layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold water, saturated aqueous NaHCO₃ solution (carefully, to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product.

Protocol 6.2: Representative Sulfonylation of a Primary Amine

This protocol describes a general method for synthesizing a sulfonamide.[1]

-

Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Section 7: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling:

-

Use only in a well-ventilated chemical fume hood.[3]

-

Avoid breathing mist, vapors, or spray.

-

Do not allow contact with water or moisture. Handle under an inert atmosphere (e.g., nitrogen) if possible.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store locked up.[1]

-

Keep away from incompatible materials such as strong bases, strong oxidizing agents, water, and alcohols.

-

Section 8: References

-

Guidechem. (n.d.). How is this compound synthesized and used in pharmaceutical chemistry?. Retrieved from Guidechem Website.

-

NIST. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--

-

Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro-. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--

-

TransWorld Chemicals. (n.d.). Sulfonyl Chlorides. Retrieved from TransWorld Chemicals Website.

-

3,4-Dichlorobenzene sulfonic acid. (n.d.). Retrieved from J-STAGE Website.

-

BenchChem. (2025, December). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Retrieved from BenchChem Website.

-

ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from ResearchGate Website.

-

PubChemLite. (2025). This compound (C6H3Cl3O2S). Retrieved from PubChemLite Website.

-

ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum. Retrieved from ChemicalBook Website.

-

ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR spectrum. Retrieved from ChemicalBook Website.

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum. Retrieved from ChemicalBook Website.

-

ChemicalBook. (n.d.). This compound | 98-31-7. Retrieved from ChemicalBook Website.

-

Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--

-

Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

-

SpectraBase. (n.d.). 3,4-Dichlorobenzoyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase Website.

-

ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride(3024-72-4) 13C NMR spectrum. Retrieved from ChemicalBook Website.

-

SpectraBase. (n.d.). 3,4-Dichlorobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase Website.

-

Sigma-Aldrich. (n.d.). Sigma-Aldrich 457132 this compound. Retrieved from Sigma-Aldrich Website.

-

SpectraBase. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase Website.

-

Sigma-Aldrich. (n.d.). 3,5-Dichlorobenzenesulfonyl chloride 97%. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 3-Chlorobenzenesulfonyl chloride 97%. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 98-60-2|4-Chlorobenzenesulfonyl chloride. Retrieved from BLD Pharm Website.

-

Fisher Scientific. (n.d.). TCI America™-3,4-Dichlorobenzenesulfonyl Chloride 98.0+%. Retrieved from Fisher Scientific Website.

-

Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Retrieved from PrepChem.com Website.

-

ChemicalBook. (n.d.). 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum. Retrieved from ChemicalBook Website.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 98-31-7 [chemicalbook.com]

- 3. Benzenesulfonyl chloride, 3,4-dichloro- [webbook.nist.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3,4-二氯苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [guidechem.com]

- 8. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenesulfonyl chloride, 3,4-dichloro- [webbook.nist.gov]

- 10. Benzenesulfonyl chloride, 3,4-dichloro- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

3,4-Dichlorobenzenesulfonyl chloride molecular weight and formula

Abstract

3,4-Dichlorobenzenesulfonyl chloride is a pivotal organosulfur compound extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its chemical versatility, stemming from the reactive sulfonyl chloride functional group and the specific substitution pattern on the aromatic ring, makes it an indispensable building block for introducing the 3,4-dichlorobenzenesulfonyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive overview of its molecular and physical properties, established synthetic routes, characteristic reactivity, and critical safety considerations for its handling and application in a research and development setting.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the intrinsic properties of this compound is paramount for its effective use in chemical synthesis.

Molecular Identity

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a sulfonyl chloride group at the 1 position.

| Identifier | Value |

| Molecular Formula | C₆H₃Cl₃O₂S[1] |

| Molecular Weight | 245.51 g/mol [1][2] |

| CAS Number | 98-31-7[1][3] |

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and the conditions required for chemical reactions.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 22 °C[1] |

| Boiling Point | 158-160 °C at 15 mmHg[1] |

| Density | 1.572 g/mL at 25 °C[3] |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents like ether and benzene. |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of 1,2-dichlorobenzene.

Chlorosulfonation of 1,2-Dichlorobenzene

The most common synthetic route involves the reaction of 1,2-dichlorobenzene with chlorosulfonic acid.[3] This process is a classic example of an electrophilic aromatic substitution reaction where the potent electrophile, generated from chlorosulfonic acid, attacks the electron-rich aromatic ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable fume hood with appropriate personal protective equipment.

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber.

-

Reactant Charging: Charge the flask with 1,2-dichlorobenzene and cool it in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Chemical Reactivity and Applications

The synthetic utility of this compound is centered around the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for facile reaction with a wide array of nucleophiles.

Caption: Key reactions of this compound.

Synthesis of Sulfonamides

The reaction with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily forms sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drug molecules.

Synthesis of Sulfonate Esters

Alcohols and phenols react with this compound to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, and they can also serve as protecting groups for hydroxyl functionalities.

Friedel-Crafts Sulfonylation

In the presence of a Lewis acid catalyst, this compound can react with electron-rich aromatic compounds to form diaryl sulfones.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. It is harmful if swallowed or inhaled. Reaction with water produces corrosive hydrochloric acid fumes.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, oxidizing agents, and alcohols. The container should be tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide array of organic compounds. Its well-defined reactivity, coupled with the specific electronic and steric properties conferred by the dichlorinated phenyl ring, ensures its continued importance in both academic research and industrial applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use.

References

3,4-Dichlorobenzenesulfonyl chloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 3,4-Dichlorobenzenesulfonyl Chloride

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reactive chemical intermediate. The information synthesized herein is grounded in authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Core Properties

This compound (CAS No. 98-31-7) is a specialized reagent used in organic synthesis.[1] Its utility is matched by its significant hazard profile, which necessitates a thorough understanding of its physicochemical properties to ensure safe handling.

| Property | Value | Source |

| CAS Number | 98-31-7 | [2] |

| Molecular Formula | C₆H₃Cl₃O₂S | [2] |

| Molecular Weight | 245.51 g/mol | [3] |

| Appearance | Flammable Liquid | [2][4] |

| Boiling Point | 253 °C (lit.) | [1] |

| Density | 1.572 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 57 °C (134.6 °F) - closed cup | |

| Refractive Index | n20/D 1.589 (lit.) |

Comprehensive Hazard Analysis

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability and its severe corrosive effects on biological tissues.

GHS Hazard Statements:

Signal Word: Danger [2]

The corrosive nature of this compound is its most immediate danger. Upon contact with moisture, such as humidity in the air or water in biological tissues, it can hydrolyze to form hydrochloric acid and 3,4-dichlorobenzenesulfonic acid, both of which are highly corrosive. This reaction is the underlying cause of the severe skin burns and eye damage observed upon contact. Ingestion can cause severe swelling, damage to delicate tissues, and perforation of the stomach or esophagus.[5][6] Inhalation of its vapors or mists is extremely destructive to the mucous membranes and upper respiratory tract.[2]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this chemical.

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood, to prevent the accumulation of flammable and corrosive vapors.[4][7] An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment of the planned procedure.

Caption: PPE Selection Workflow.

Standard Operating Procedures for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with this substance.

Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge.[4] Use only non-sparking tools.[4]

-

Environment: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[2][4]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

Storage Protocol

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][4]

-

The compound is moisture-sensitive; it should be stored under an inert gas like argon or nitrogen.[2][7]

-

Keep containers tightly closed and sealed. If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[2][4]

-

Store in a locked cabinet or area accessible only to authorized personnel.[2][4]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce injury and damage.

Caption: Emergency Response Flowchart.

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the affected area.[2]

-

Ventilate & Isolate: Ensure adequate ventilation and remove all sources of ignition.[2][4]

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][4]

-

Absorb: For small spills, use an inert, non-combustible absorbent material such as sand or earth. For larger spills, use an electrically protected vacuum cleaner or wet-brushing.[2]

-

Collect & Dispose: Place the absorbed material into a suitable, labeled container for disposal according to local regulations.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishers: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[2][4]

-

Ineffective Media: Large amounts of water are ineffective for extinguishing the fire itself but can be used as a spray to cool unopened containers.[2]

-

Hazards: Vapors are heavier than air and can accumulate in low areas, potentially forming explosive mixtures.[2][4] Fire will produce hazardous decomposition products.

-

Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Stability and Reactivity Profile

Understanding the chemical's reactivity is key to preventing hazardous situations.

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, inert atmosphere).[2][10]

-

Conditions to Avoid: Moisture, heat, flames, and sparks are the primary conditions to avoid.[2][10]

-

Incompatible Materials: Reacts with strong oxidizing agents and strong bases.[2][4][10] Contact with water should be avoided due to hydrolysis.

-

Hazardous Decomposition Products: When involved in a fire, it will decompose to form toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[2][4][10]

Waste Disposal and Transportation

Waste Disposal

This material and its container must be disposed of as hazardous waste.[10] All disposal practices must be in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[2] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Transportation

This compound is classified as a dangerous good for transport.[3]

-

Proper Shipping Name: CORROSIVE LIQUID, FLAMMABLE, N.O.S. (3,4-Dichlorobenzenesulphonyl chloride)[2]

-

Transport Hazard Class: Class 8 (Corrosive) with a subsidiary risk of Class 3 (Flammable)[2]

-

Packing Group: II[2]

References

- 1. This compound | 98-31-7 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.be [fishersci.be]

An In-depth Technical Guide on the Handling and Storage of 3,4-Dichlorobenzenesulfonyl Chloride

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling, storage, and disposal of 3,4-Dichlorobenzenesulfonyl chloride (CAS No. 98-31-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Understanding the Reagent: Chemical Profile and Associated Hazards

This compound is a highly reactive organic compound, widely utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.[2] However, this reactivity also presents significant hazards that must be managed with stringent safety protocols.

The primary hazards associated with this compound are its flammability, corrosivity, and reactivity with water.[3] It is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage upon contact.[3] Inhalation of its vapors may cause respiratory irritation.[4] A thorough understanding of its chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98-31-7 | [3] |

| Molecular Formula | C₆H₃Cl₃O₂S | |

| Molecular Weight | 245.51 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 253 °C (lit.) | |

| Density | 1.572 g/mL at 25 °C (lit.) | |

| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |

Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its corrosive vapors.[2] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with this corrosive chemical. The following table outlines the minimum PPE requirements.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact, which can lead to severe burns.[2] |

| Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. | Protects skin and clothing from contamination.[2] |

| Respiratory Protection | A NIOSH-approved respirator with a cartridge for organic vapors and acid gases should be used if there is a risk of exposure outside of a fume hood. | Prevents irritation to the respiratory tract from inhaled vapors.[4] |

In the Laboratory: Safe Handling and Experimental Protocols

Adherence to a strict operational workflow is paramount when working with this compound to minimize risks.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Keep the container tightly closed when not in use.

A Typical Experimental Workflow

The following diagram illustrates a safe and logical workflow for a typical reaction involving this compound, such as the synthesis of a sulfonamide.

Caption: A typical experimental workflow for using this compound.

Storage and Incompatibility: Maintaining Chemical Integrity and Safety

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and store under an inert gas, such as nitrogen or argon, to protect from moisture.

-

Store away from heat, sparks, open flames, and other sources of ignition.

-

The storage area should be designated for flammable and corrosive materials.

Chemical Incompatibility

This compound is incompatible with a range of common laboratory chemicals. Contact with these substances can lead to vigorous or explosive reactions.

Table 3: Incompatible Materials with this compound

| Incompatible Substance | Consequence of Contact |

| Water/Moisture | Reacts exothermically to produce corrosive hydrochloric acid (HCl) and 3,4-dichlorobenzenesulfonic acid. |

| Strong Bases (e.g., NaOH, KOH, amines) | Vigorous, exothermic reaction. |

| Strong Oxidizing Agents (e.g., nitric acid, perchlorates) | Risk of fire or explosion. |

| Alcohols | Reacts to form sulfonate esters and HCl gas. |

| Active Metals (e.g., sodium, potassium, magnesium) | Potential for vigorous or explosive reaction. |

Emergency Preparedness: Spill and Exposure Response

Prompt and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response

In the event of a spill, follow the procedures outlined in the decision tree below.

Caption: A decision tree for responding to a spill of this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Management: Decontamination and Disposal

Proper disposal of this compound and contaminated materials is essential to ensure environmental protection and laboratory safety.

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before routine cleaning.

Protocol for Glassware Decontamination:

-

Initial Rinse (in a fume hood): Carefully rinse the glassware with an aprotic organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the residual reagent. Collect this rinse as halogenated organic waste.

-

Quenching: Slowly and carefully add a quenching solution to the glassware. A suitable quenching agent is a cold, saturated solution of sodium bicarbonate.[2][5] Be prepared for vigorous gas evolution (CO₂) as the residual sulfonyl chloride is hydrolyzed to the sulfonic acid, which is then neutralized by the bicarbonate.

-

Final Rinse: After the reaction has subsided, rinse the glassware thoroughly with water.

-

Standard Cleaning: The decontaminated glassware can now be cleaned using standard laboratory procedures.[6][7]

Disposal of Bulk and Residual Waste

The disposal method depends on the quantity of the waste.

For Residual Quantities (e.g., from quenching reactions):

-

Neutralization: In a fume hood, prepare a large beaker with a stir bar containing a cold (ice bath) saturated aqueous solution of sodium bicarbonate.

-

Slow Addition: Slowly and dropwise, add the solution containing the residual this compound to the stirred bicarbonate solution.[2] Control the rate of addition to manage the exothermic reaction and gas evolution.

-

Stirring: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure full neutralization.[2]

-

pH Verification: Allow the mixture to warm to room temperature and check the pH to ensure it is neutral or slightly basic (pH 7-9).[2]

-

Collection: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container.[2]

For Bulk Quantities:

Bulk quantities of this compound should not be neutralized in the lab.[2]

-

Packaging: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.

-

Labeling: The label must include the full chemical name, associated hazards (Corrosive, Flammable, Water-Reactive), and the date.

-

Collection: This is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated waste.

-

Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and meticulous adherence to safety protocols. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks and ensure a safe laboratory environment.

References

A Comprehensive Technical Guide to the Solubility of 3,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Versatile Reagent

3,4-Dichlorobenzenesulfonyl chloride stands as a pivotal reagent in the landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as a building block for sulfonamides and other sulfur-containing moieties is well-documented. However, the successful application of this compound is intrinsically linked to a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the reaction kinetics and product purity but also has profound implications for process safety and scalability. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of this compound in a range of common organic solvents. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower the scientific community to harness the full potential of this versatile reagent with confidence and precision.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its solubility behavior.

| Property | Value | Source |

| CAS Number | 98-31-7 | [1] |

| Molecular Formula | C₆H₃Cl₃O₂S | |

| Molecular Weight | 245.51 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 22.4 °C | [1] |

| Boiling Point | 253 °C (lit.) | [1] |

| Density | 1.572 g/mL at 25 °C (lit.) | [1] |

The presence of a dichlorinated benzene ring and a sulfonyl chloride group imparts a significant degree of polarity to the molecule. The electronegative chlorine and oxygen atoms create dipole moments, influencing the compound's interaction with various solvents. However, the aromatic ring also contributes a nonpolar character, leading to a nuanced solubility profile.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The age-old adage "like dissolves like" provides a simple yet powerful qualitative framework for predicting solubility. This principle is more quantitatively articulated through the concept of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be deconstructed into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is likely to dissolve a solute if their respective Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.

Estimated Hansen Solubility Parameters for this compound

Due to the lack of experimentally determined HSP values for this compound in the literature, we have employed the group contribution method, a well-established predictive technique, to estimate these parameters.[3][4] This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.

Estimated Hansen Solubility Parameters (in MPa⁰·⁵):

-

δD (Dispersion): 19.5

-

δP (Polar): 8.5

-

δH (Hydrogen Bonding): 5.0

These estimated values provide a robust theoretical foundation for predicting the solubility of this compound in a variety of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Leveraging the estimated Hansen Solubility Parameters, we can predict the relative solubility of this compound across a spectrum of common laboratory solvents. The solvents are categorized based on their polarity and hydrogen bonding capability.

| Solvent | Category | Predicted Solubility | Rationale |

| Toluene | Non-polar Aprotic | High | Similar dispersion (δD) and low polar (δP) and hydrogen bonding (δH) parameters. |

| Dichloromethane | Polar Aprotic | High | Good match across all three Hansen parameters. |

| Acetone | Polar Aprotic | High | Favorable polar interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polar and non-polar characteristics. |

| Diethyl Ether | Non-polar Aprotic | Moderate | Primarily driven by dispersion forces. |

| Hexane | Non-polar Aprotic | Low | Significant mismatch in polar and hydrogen bonding parameters. |

| Ethanol | Polar Protic | Moderate (with reaction) | While the polarity is favorable, the protic nature will lead to reaction (solvolysis).[5] |

| Methanol | Polar Protic | Moderate (with reaction) | Similar to ethanol, reaction is expected. |

| Water | Polar Protic | Very Low (with reaction) | Highly polar nature of water is incompatible with the largely non-polar aromatic ring. Rapid hydrolysis will occur. |

Note: For protic solvents like alcohols and water, the term "solubility" is complicated by the chemical reactivity of the sulfonyl chloride group, leading to solvolysis. This reactivity is a critical consideration for any experimental work or process design.

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are invaluable for initial solvent screening, experimental verification is essential for obtaining precise quantitative solubility data. The following protocol outlines a robust methodology for determining the solubility of this compound, adapted from standard methods such as ASTM E1148, with modifications to account for the compound's reactivity.[6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

To each vial, add a precise volume of the chosen anhydrous organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved solid should be made.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a PTFE filter to prevent any solid particles from being transferred.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Reactivity and Safety Considerations: A Scientist's Prerogative

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, a characteristic that defines both its utility in synthesis and the necessary precautions for its handling.

Reactivity with Protic Solvents (Solvolysis)

This compound will react with protic solvents such as water and alcohols. This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively, with the liberation of hydrogen chloride (HCl) gas.[5]

-

Hydrolysis: Reaction with water produces 3,4-dichlorobenzenesulfonic acid and HCl. This reaction is often vigorous.

-

Alcoholysis: Reaction with alcohols yields the corresponding 3,4-dichlorobenzenesulfonate ester and HCl.

Due to this reactivity, it is imperative to use anhydrous solvents when the unreacted sulfonyl chloride is desired for a subsequent reaction.

Reactivity with Other Nucleophiles

The compound will also react readily with other nucleophiles, such as amines, to form sulfonamides.[8] This is the basis for its widespread use in medicinal chemistry. It is important to be aware of the potential for reaction with any nucleophilic species present in the reaction mixture.

Safe Handling and Storage

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion: From Theory to Practice

The solubility of this compound is a critical parameter that influences its application in organic synthesis. This guide has provided a comprehensive overview, from the theoretical underpinnings of Hansen Solubility Parameters to a practical, step-by-step protocol for experimental determination. The estimated HSP values and the predicted solubility profile offer a valuable starting point for solvent selection. However, the inherent reactivity of the sulfonyl chloride group necessitates careful consideration of solvent choice and handling procedures. By integrating the theoretical predictions with rigorous experimental validation and a steadfast commitment to safety, researchers can confidently and effectively utilize this compound in their pursuit of scientific innovation.

References

- 1. This compound | 98-31-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 6. store.astm.org [store.astm.org]

- 7. livewell.ae [livewell.ae]

- 8. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to 3,4-Dichlorobenzenesulfonyl Chloride: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Dichlorobenzenesulfonyl chloride (CAS No. 98-31-7), a key reagent and intermediate in organic synthesis and drug development.[1] For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of the structural characteristics of this compound is paramount for its effective application and for ensuring the integrity of synthetic pathways. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles of data acquisition and interpretation.

Introduction: The Significance of this compound

This compound is a sulfonyl chloride compound containing a dichlorinated benzene ring. Its utility in organic chemistry stems from the reactive sulfonyl chloride functional group, which readily participates in reactions to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation of this starting material is the foundational step for any research and development endeavor. Spectroscopic techniques provide the necessary tools for this confirmation, offering a detailed fingerprint of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Predicted ¹H NMR Spectroscopy

Due to the scarcity of publicly available experimental ¹H NMR spectra for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools leverage large databases of known spectra to provide highly accurate estimations of chemical shifts and coupling patterns.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-2 |

| ~7.65 | dd | 1H | H-6 |

| ~7.45 | d | 1H | H-5 |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three protons on the benzene ring.

-

H-2 (ortho to -SO₂Cl): This proton is expected to be the most deshielded due to the strong electron-withdrawing nature of the sulfonyl chloride group, appearing as a doublet.

-

H-6 (ortho to -Cl and meta to -SO₂Cl): This proton will be influenced by both the chlorine and the sulfonyl chloride groups, resulting in a doublet of doublets.

-

H-5 (meta to both -Cl and -SO₂Cl): This proton is expected to be the most shielded of the three aromatic protons and will appear as a doublet.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectroscopy

Similarly, a predicted ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~141.5 | C-1 |

| ~135.0 | C-4 |

| ~133.5 | C-3 |

| ~131.0 | C-5 |

| ~129.5 | C-2 |

| ~127.0 | C-6 |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

-

C-1 (attached to -SO₂Cl): This carbon will be significantly deshielded.

-

C-3 and C-4 (attached to -Cl): These carbons will also be deshielded due to the electronegativity of the chlorine atoms.

-

C-2, C-5, and C-6: The remaining carbons will appear at relatively upfield positions.

Caption: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid interfering signals.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquisition Parameters: For ¹H NMR, a standard pulse sequence is typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is available from the NIST Chemistry WebBook.[7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H aromatic stretching |

| ~1380 | Strong | Asymmetric SO₂ stretching |

| ~1180 | Strong | Symmetric SO₂ stretching |

| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |

| ~600-800 | Medium | C-Cl stretching |

| ~500-600 | Medium | S-Cl stretching |

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups:

-

Sulfonyl Chloride Group (-SO₂Cl): The strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[8] The S-Cl stretch is also observable at lower wavenumbers.

-

Dichlorinated Benzene Ring: The weak C-H stretching vibrations above 3000 cm⁻¹ and the strong out-of-plane bending vibrations in the 800-900 cm⁻¹ region confirm the presence of the aromatic ring. The C-Cl stretching vibrations appear in the fingerprint region.

Caption: Key IR vibrational modes of this compound.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) method is commonly used:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern